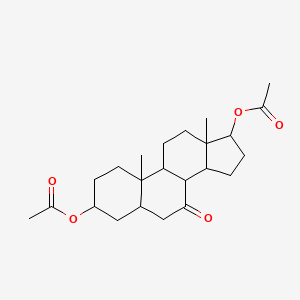
2-(Chloromethyl)-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-1,3-benzodioxole is an organic compound that features a benzodioxole ring with a chloromethyl group attached to it
準備方法
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)-1,3-benzodioxole can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodioxole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds via electrophilic substitution, where the chloromethyl group is introduced to the benzodioxole ring.
Industrial Production Methods
Industrial production of this compound typically involves the gas-phase photochemical reaction of toluene with chlorine, followed by further reactions to introduce the benzodioxole moiety . This method is efficient for large-scale production and ensures high yields of the desired compound.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl derivatives.
科学的研究の応用
2-(Chloromethyl)-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Chloromethyl)-1,3-benzodioxole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their activity .
類似化合物との比較
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the benzodioxole ring.
Chloromethyl Methyl Ether: Contains a chloromethyl group but differs in the rest of the structure.
2-(3-Chloromethyl)benzoyloxy)benzoic Acid: A derivative with additional functional groups.
Uniqueness
2-(Chloromethyl)-1,3-benzodioxole is unique due to the presence of both the benzodioxole ring and the chloromethyl group, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis.
特性
CAS番号 |
22946-11-8 |
|---|---|
分子式 |
C8H7ClO2 |
分子量 |
170.59 g/mol |
IUPAC名 |
2-(chloromethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C8H7ClO2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4,8H,5H2 |
InChIキー |
TVRVRQOJFTXZNH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)OC(O2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


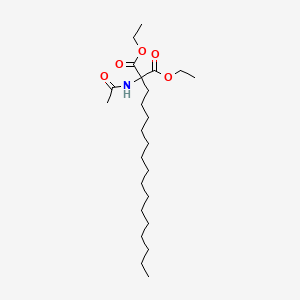


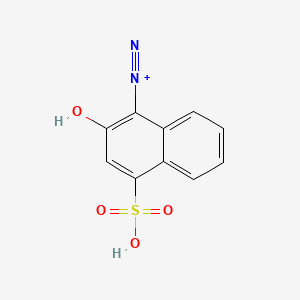

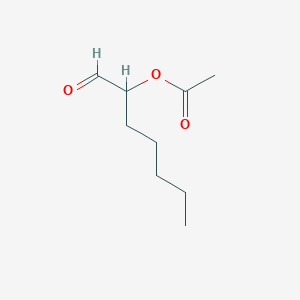
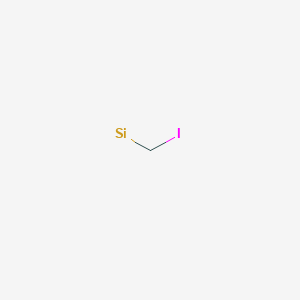
![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B14712379.png)


![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)

